molecular formula C14H15ClN2O3S B5241987 5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide

5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B5241987
M. Wt: 326.8 g/mol
InChI Key: UTJPFTDJJGDEMT-UHFFFAOYSA-N
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Description

5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a pyridine ring, a sulfonamide group, and a propoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a propoxy group.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial agent.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-propoxy-3-pyridylboronic acid: Similar structure but contains a boronic acid group instead of a sulfonamide group.

    5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a bromine atom and a phenylethyl group, differing in its substituents.

Uniqueness

5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-chloro-2-propoxy-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-2-8-20-13-6-5-11(15)9-14(13)21(18,19)17-12-4-3-7-16-10-12/h3-7,9-10,17H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJPFTDJJGDEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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